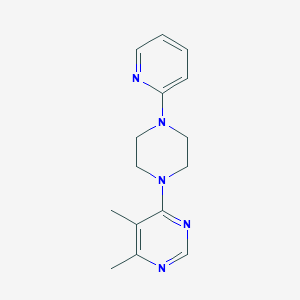
4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound , has been the subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another study discussed the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general properties of its constituent parts. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Wissenschaftliche Forschungsanwendungen
Pharmacology: Metabolite of Buspirone
This compound is a metabolite of buspirone, a medication primarily used to treat anxiety disorders. It may be involved in the pharmacokinetics of buspirone, potentially contributing to its therapeutic effects or side effects .
Medicinal Chemistry: Anti-tubercular Agents
Researchers have synthesized derivatives of this compound as potential anti-tubercular agents. These derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating their potential as new therapeutic agents for tuberculosis treatment .
Biochemistry: Derivatization Reagent
In biochemistry, this compound can serve as a derivatization reagent for carboxyl groups on peptides. This application is crucial for spectrophotometric analysis and structural studies of phosphopeptides, aiding in the understanding of peptide and protein functions .
Biotechnology: Anti-fibrosis Activity
Derivatives of this compound have been studied for their anti-fibrosis activity. Some have shown promising results, outperforming known anti-fibrotic drugs in inhibiting fibrosis in hepatic stellate cells, which could lead to new treatments for fibrotic diseases .
Chemistry: Synthesis of Heterocycles
This compound is used as a starting reagent in the synthesis of various heterocyclic compounds. These heterocycles are important in the development of pharmaceuticals and materials with specific chemical properties .
Materials Science: Spectrophotometric Analysis
In materials science, the compound’s role in the derivatization of carboxyl groups is significant for the spectrophotometric analysis of materials, which is essential for characterizing the chemical composition and properties of novel materials .
Biology: Cytotoxicity Studies
The cytotoxicity of derivatives of this compound has been evaluated on human embryonic kidney cells (HEK-293). The results indicate that these compounds are non-toxic to human cells, which is an important consideration in drug development and biological research .
Molecular Docking Studies
In silico molecular docking studies have utilized derivatives of this compound to explore their interactions with biological targets. These studies help predict the binding affinity and mode of action of potential drugs, streamlining the drug discovery process .
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, its physical and chemical properties, and its potential biological activities. For example, one study discussed the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives , suggesting that this could be a fruitful area for future research.
Eigenschaften
IUPAC Name |
4,5-dimethyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-12-13(2)17-11-18-15(12)20-9-7-19(8-10-20)14-5-3-4-6-16-14/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLILBOOBVHKNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

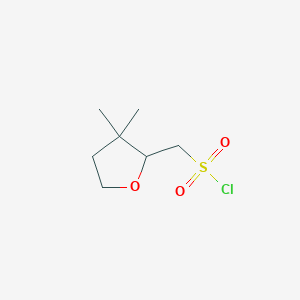
![4,4-Difluoro-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2756543.png)

![N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2756547.png)
![3-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one](/img/structure/B2756548.png)
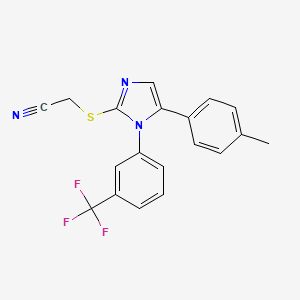
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2756550.png)
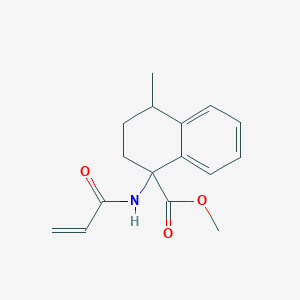

![N-(Spiro[2.2]pentan-2-ylmethyl)prop-2-enamide](/img/structure/B2756554.png)

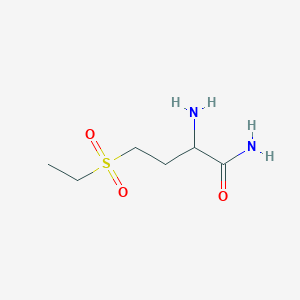

![5-Chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2756561.png)